2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[phenyl(piperidin-1-yl)methyl]-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[phenyl(piperidin-1-yl)methyl]-4H-chromen-4-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[phenyl(piperidin-1-yl)methyl]-4H-chromen-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the chromenone core, followed by the introduction of the thiazole and piperidine moieties. The final steps involve the addition of the amino and hydroxy groups.
Preparation of Chromenone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Thiazole and Piperidine Moieties: These steps require the use of thiazole and piperidine derivatives, which are introduced through nucleophilic substitution reactions.
Addition of Amino and Hydroxy Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can be used to introduce various substituents onto the thiazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as sodium azide and potassium cyanide are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying various biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[phenyl(piperidin-1-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are likely mediated through its ability to modulate the activity of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-hydroxy-6-methylpyrimidine: This compound shares some structural similarities but lacks the complex substituents found in the target compound.
6-methylisocytosine: Another similar compound with a simpler structure.
2-amino-6-methylpyrimidin-4-ol: Similar in structure but with different functional groups.
Uniqueness
The uniqueness of 2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[phenyl(piperidin-1-yl)methyl]-4H-chromen-4-one lies in its complex structure, which combines multiple functional groups and heterocycles. This complexity provides a wide range of potential interactions and applications that simpler compounds may not offer.
Properties
Molecular Formula |
C27H29N3O3S |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[phenyl(piperidin-1-yl)methyl]chromen-4-one |
InChI |
InChI=1S/C27H29N3O3S/c1-3-17-14-19-24(32)21(27-29-16(2)15-34-27)26(28)33-25(19)20(23(17)31)22(18-10-6-4-7-11-18)30-12-8-5-9-13-30/h4,6-7,10-11,14-15,22,31H,3,5,8-9,12-13,28H2,1-2H3 |
InChI Key |
VQRXEEUVKUSJLE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)C(C3=CC=CC=C3)N4CCCCC4)OC(=C(C2=O)C5=NC(=CS5)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.